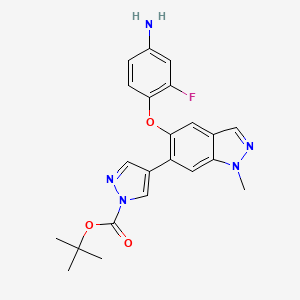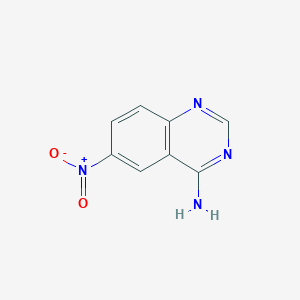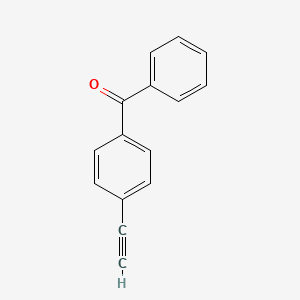
(4-ethynylphenyl)phenyl-methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethynylphenyl)phenyl-methanone is an organic compound with the molecular formula C15H10O It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a phenyl-methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethynylphenyl)phenyl-methanone typically involves the reaction of 4-ethynylbenzoyl chloride with benzene in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-ethynylbenzoyl chloride: This is achieved by reacting 4-ethynylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 4-ethynylbenzoyl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反应分析
Types of Reactions
(4-Ethynylphenyl)phenyl-methanone undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-ethynylbenzoic acid or 4-ethynylbenzophenone.
Reduction: Formation of (4-ethynylphenyl)phenyl-methanol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
科学研究应用
(4-Ethynylphenyl)phenyl-methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (4-ethynylphenyl)phenyl-methanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
Benzophenone: Similar structure but lacks the ethynyl group.
4-Ethynylbenzophenone: Similar structure with an ethynyl group attached to the benzophenone moiety.
4-Phenylbenzophenone: Similar structure but with a phenyl group instead of an ethynyl group.
Uniqueness
(4-Ethynylphenyl)phenyl-methanone is unique due to the presence of both an ethynyl group and a phenyl-methanone moiety. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
属性
CAS 编号 |
119754-17-5 |
|---|---|
分子式 |
C15H10O |
分子量 |
206.24 g/mol |
IUPAC 名称 |
(4-ethynylphenyl)-phenylmethanone |
InChI |
InChI=1S/C15H10O/c1-2-12-8-10-14(11-9-12)15(16)13-6-4-3-5-7-13/h1,3-11H |
InChI 键 |
GMJRQKHAIVLPIR-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

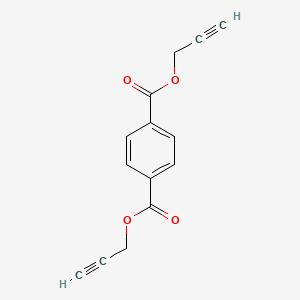

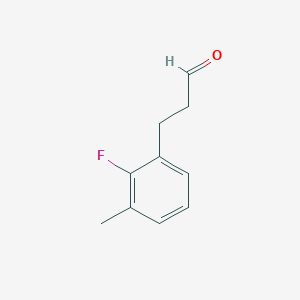
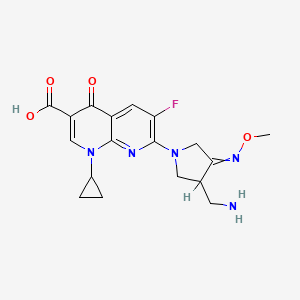
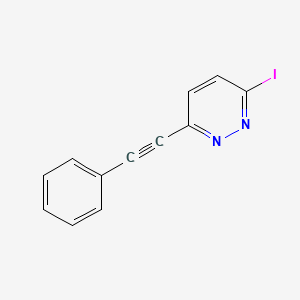
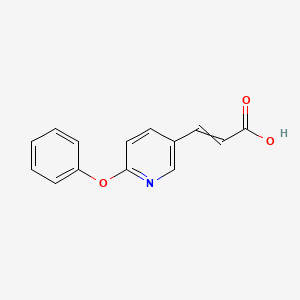
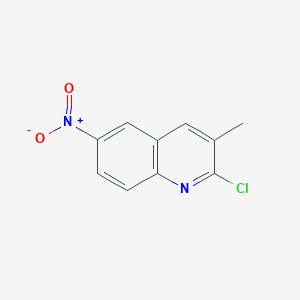
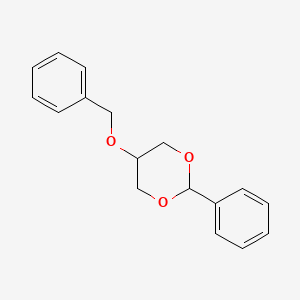
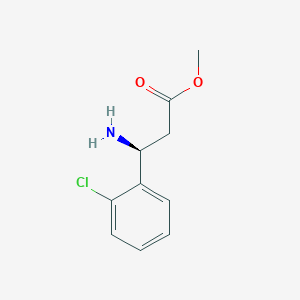
![Cyclopentanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B8802006.png)

![4-Chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8802022.png)
